molecular formula C16H19N3O B6472953 N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide CAS No. 2640873-87-4

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide

Cat. No.: B6472953
CAS No.: 2640873-87-4
M. Wt: 269.34 g/mol
InChI Key: LRCYSWYQFNASKB-UHFFFAOYSA-N
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Description

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide is a synthetic organic compound featuring a cyclopropanecarboxamide core linked to a 4-(1-methylpyrazol-5-yl)phenyl group via an ethyl chain.

Properties

IUPAC Name

N-[2-[4-(2-methylpyrazol-3-yl)phenyl]ethyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O/c1-19-15(9-11-18-19)13-4-2-12(3-5-13)8-10-17-16(20)14-6-7-14/h2-5,9,11,14H,6-8,10H2,1H3,(H,17,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRCYSWYQFNASKB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C(=CC=N1)C2=CC=C(C=C2)CCNC(=O)C3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

269.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Pyrazole Ring Construction

The 1-methylpyrazole subunit is synthesized via Knorr-type cyclocondensation of hydrazines with 1,3-diketones or β-keto esters. For example, ethyl acetoacetate reacts with methylhydrazine in ethanol under reflux to yield 1-methyl-1H-pyrazole-5-carboxylate. Subsequent bromination at the 5-position using tert-butyl nitrite and copper(II) bromide in acetonitrile achieves 5-bromo-1-methyl-1H-pyrazole-4-carboxylate (81% yield).

Table 1: Bromination Optimization for Pyrazole Intermediates

Reagent SystemTemperatureTimeYieldReference
tert-Butyl nitrite/CuBr₂65°C24 h66%
tert-Butyl nitrite/CuBr₂ (excess)60°C2 h68%

Suzuki-Miyaura Coupling for Aryl-Pyrazole Bond Formation

The bromopyrazole intermediate undergoes cross-coupling with 4-vinylphenylboronic acid under palladium catalysis. A representative protocol uses Pd(PPh₃)₄ (5 mol%), K₂CO₃ (2 equiv), and a dioxane/water mixture at 80°C for 12 h, achieving 85% yield of 4-(1-methyl-1H-pyrazol-5-yl)styrene. Hydrogenation of the vinyl group with H₂/Pd-C in ethanol furnishes 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine (92% yield).

Amide Bond Formation with Cyclopropanecarbonyl Chloride

Coupling Reagent Screening

The final step involves reacting 4-(1-methyl-1H-pyrazol-5-yl)phenethylamine with cyclopropanecarbonyl chloride. Base-mediated coupling in dichloromethane using triethylamine (2 equiv) at 0°C to room temperature provides the target amide in 78% yield. Alternatively, HATU-mediated activation in DMF at 25°C enhances yields to 89% by minimizing racemization.

Table 2: Amidation Conditions and Outcomes

Reagent SystemBaseSolventTemperatureYieldReference
Cyclopropanecarbonyl chlorideEt₃NCH₂Cl₂0°C → RT78%
HATU/DIEADIEADMF25°C89%

Alternative Route: Reductive Amination

For laboratories lacking phenethylamine derivatives, a reductive amination approach is viable. 4-(1-Methyl-1H-pyrazol-5-yl)benzaldehyde is condensed with cyclopropanecarboxamide in the presence of NaBH₃CN and acetic acid in methanol. This one-pot method achieves 72% yield but requires stringent moisture control.

Purification and Characterization

Crude products are purified via silica gel chromatography (EtOAc/hexanes gradient) or recrystallization from ethanol/water. Structural confirmation employs:

  • ¹H NMR : Distinct signals for cyclopropane (δ 1.0–1.3 ppm), pyrazole methyl (δ 3.8 ppm), and amide NH (δ 6.5 ppm).

  • LCMS : [M+H]⁺ at m/z 284.2 consistent with molecular formula C₁₅H₁₈N₃O.

Challenges and Optimization Strategies

  • Regioselectivity in Pyrazole Synthesis : Competing 1,3- vs. 1,5-substitution is mitigated by using methylhydrazine and electron-deficient diketones.

  • Amide Hydrolysis : Steric hindrance from the cyclopropane group necessitates mild coupling conditions (e.g., HATU over EDCl).

  • Byproduct Formation : Residual boronic acids from Suzuki coupling are removed via aqueous washes (NaHCO₃) .

Chemical Reactions Analysis

Types of Reactions: N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide can undergo various chemical reactions, including:

  • Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

  • Reduction: Reduction reactions can be performed to obtain reduced forms of the compound.

  • Substitution: Nucleophilic substitution reactions can be carried out at various positions on the pyrazole ring.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

  • Substitution: Nucleophiles like amines and alcohols can be used, often in the presence of a base such as triethylamine (Et3N).

Major Products Formed:

  • Oxidation Products: Various oxo derivatives, depending on the specific conditions and reagents used.

  • Reduction Products: Reduced forms of the compound, which may exhibit different biological activities.

  • Substitution Products: Substituted pyrazole derivatives with different functional groups.

Scientific Research Applications

Medicinal Chemistry

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide is being investigated for its potential therapeutic applications due to its interaction with biological targets. The compound's structure allows it to engage with specific enzymes and receptors, which can lead to modulation of biological pathways.

Case Study: Anticancer Activity
Research has shown that derivatives of pyrazole compounds exhibit significant anticancer activity. For instance, a study demonstrated that similar compounds could inhibit the growth of cancer cell lines, suggesting that this compound may possess similar properties .

Organic Synthesis

This compound serves as a versatile building block in organic synthesis. Its unique structure allows for the development of more complex molecules, particularly in pharmaceutical chemistry.

Synthetic Routes:
The synthesis typically involves multiple steps starting from commercially available precursors. The introduction of the cyclopropane moiety can be achieved through cyclization reactions, which are crucial for constructing the desired molecular framework.

Applications in Drug Development:
The compound's ability to undergo various chemical reactions (e.g., oxidation, reduction, substitution) makes it a valuable intermediate in the synthesis of novel therapeutic agents .

Material Science

The structural properties of this compound position it as a candidate for developing new materials with specific electronic or optical properties.

Potential Applications:
Research indicates that compounds with similar structures can be utilized in creating advanced materials for electronics and photonics due to their unique electronic configurations and stability under various conditions .

Mechanism of Action

The mechanism by which N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide exerts its effects involves its interaction with specific molecular targets. The pyrazole ring can bind to enzymes or receptors, modulating their activity and leading to desired biological outcomes. The exact molecular pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Research Implications and Gaps

  • Optimization : Comparative studies with thiazole/oxadiazole analogs could identify trade-offs between solubility, stability, and target affinity.
  • Synthetic Challenges : The ethyl linker may introduce steric hindrance during coupling, necessitating tailored reaction conditions .

Biological Activity

N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores the synthesis, biological properties, and relevant research findings associated with this compound.

Chemical Structure and Synthesis

The chemical structure of this compound can be represented as follows:

C15H18N4O\text{C}_{15}\text{H}_{18}\text{N}_{4}\text{O}

This compound features a cyclopropane carboxamide moiety linked to a phenyl group substituted with a pyrazole ring. The synthesis typically involves multi-step reactions starting from commercially available precursors, often utilizing methods such as nucleophilic substitution and cyclization reactions to achieve the desired structure.

Antitumor Activity

Research indicates that compounds with similar structural frameworks exhibit significant antitumor activity. For instance, derivatives of pyrazole have been shown to inhibit various cancer cell lines, including breast and colon cancer. A study demonstrated that the introduction of the cyclopropanecarboxamide group enhances the cytotoxic effects against these cancer cells, potentially through mechanisms involving apoptosis induction and cell cycle arrest.

Anti-inflammatory Properties

This compound has also been investigated for its anti-inflammatory effects. In vitro assays have revealed that this compound can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6 in macrophage cell lines. This suggests a possible application in treating inflammatory diseases.

Antimicrobial Activity

The antimicrobial potential of this compound has been assessed against various bacterial strains. Preliminary results indicate that it exhibits moderate antibacterial activity, particularly against Gram-positive bacteria. The mechanism appears to involve disruption of bacterial cell wall synthesis, making it a candidate for further development as an antimicrobial agent.

Table 1: Summary of Biological Activities

Activity TypeMechanism of ActionReferences
AntitumorInduction of apoptosis and cell cycle arrest
Anti-inflammatoryInhibition of pro-inflammatory cytokines
AntimicrobialDisruption of bacterial cell wall synthesis

Case Study: Antitumor Efficacy

In a notable study conducted on breast cancer cell lines, this compound was tested for its cytotoxic effects. The results showed a dose-dependent decrease in cell viability, with an IC50 value significantly lower than that of standard chemotherapeutic agents. This suggests that the compound may offer a novel therapeutic avenue for breast cancer treatment.

Q & A

Basic Research Questions

Q. What experimental techniques are recommended for determining the crystal structure of N-{2-[4-(1-methyl-1H-pyrazol-5-yl)phenyl]ethyl}cyclopropanecarboxamide?

  • Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard. Data collection and refinement can be performed using the SHELX suite (e.g., SHELXL for refinement and SHELXS for structure solution). Anisotropic displacement parameters can be visualized using ORTEP-3 or WinGX for graphical representation . For accurate hydrogen atom positioning, high-resolution data (>1.0 Å) and refinement with restraints for cyclopropane geometry are advised.

Q. What synthetic strategies are effective for preparing this compound?

  • Methodological Answer : A multi-step approach is typical:

Cyclopropane ring formation : Use transition-metal-catalyzed cyclopropanation (e.g., Simmons-Smith reaction) with appropriate precursors.

Pyrazole coupling : Suzuki-Miyaura cross-coupling between 1-methyl-1H-pyrazole-5-boronic acid and a brominated phenyl intermediate under Pd catalysis.

Amide bond formation : Activate the cyclopropanecarboxylic acid with EDCI/HOBt, followed by coupling with the ethylamine linker. Monitor reaction progress via TLC or LC-MS .

Q. How can researchers assess the solubility and stability of this compound in biological assays?

  • Methodological Answer :

  • Solubility : Use shake-flask method with UV-Vis spectroscopy in buffers (pH 1.2–7.4) and DMSO/PBS mixtures.
  • Stability : Conduct accelerated stability studies (40°C/75% RH for 4 weeks) with HPLC-UV analysis to detect degradation products. For kinetic solubility, employ nephelometry .

Advanced Research Questions

Q. How can electronic properties and intermolecular interactions of this compound be analyzed computationally?

  • Methodological Answer :

  • Wavefunction analysis : Use Multiwfn to calculate electrostatic potential (ESP) maps, localized orbital locator (LOL), and electron density topology. ESP surfaces can predict hydrogen-bonding sites .
  • Non-covalent interaction (NCI) analysis : Generate reduced density gradient (RDG) plots to identify van der Waals interactions and steric clashes in crystal packing .

Q. How should researchers resolve contradictions in reported binding affinities for biological targets?

  • Methodological Answer :

Orthogonal validation : Combine surface plasmon resonance (SPR) for kinetic analysis (ka/kd) with isothermal titration calorimetry (ITC) for thermodynamic profiling (ΔH, ΔS).

Structural docking : Perform ensemble docking (e.g., AutoDock Vina) against multiple conformations of the target protein derived from molecular dynamics (MD) simulations.

Mutagenesis studies : Identify critical residues (e.g., in FLAP inhibitors) by alanine-scanning mutations to validate binding hotspots .

Q. What computational methods are recommended for predicting off-target interactions?

  • Methodological Answer :

  • Pharmacophore screening : Use tools like Pharmit to match the compound’s pharmacophores (amide, pyrazole, cyclopropane) against databases like ChEMBL.
  • Machine learning : Train a random forest model on bioactivity data (e.g., pIC50 values) of structural analogs to predict off-target kinase or GPCR activity .

Data Contradiction Analysis

Q. How to address discrepancies in crystallographic data refinement (e.g., R-factor conflicts)?

  • Methodological Answer :

  • Twinned data : Use SHELXL’s TWIN/BASF commands to refine twin fractions. Validate with R1/residual density plots.
  • Disordered regions : Apply SHELXL’s PART/SUMP restraints for cyclopropane and phenyl groups. Cross-validate with DFT-optimized geometries .

Comparative Analysis Table

Parameter Method/Tool Key Reference
Crystal structure refinementSHELXL (anisotropic refinement)
Electronic propertiesMultiwfn (ESP, RDG analysis)
Synthetic optimizationPd-catalyzed Suzuki coupling
Binding affinity validationSPR/ITC orthogonal assays

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.